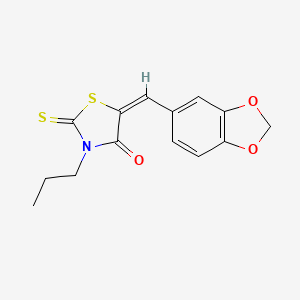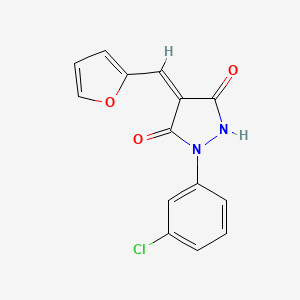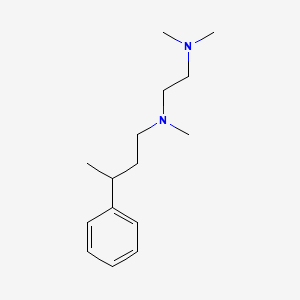![molecular formula C22H17NO3 B5061016 2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5061016.png)
2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindolinone derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt/mTOR pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage. It has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. Additionally, the compound has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its wide range of biological activities. This makes it a useful compound for studying various cellular processes and signaling pathways. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments and limits our ability to fully exploit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione. One area of interest is the development of novel derivatives of the compound with improved biological activity and specificity. Another area of research is the investigation of the compound's potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various cellular processes and signaling pathways.
Méthodes De Synthèse
The synthesis of 2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione involves the reaction of 4-(2-phenylethoxy)aniline with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux in a solvent such as toluene or xylene. The resulting product is then purified by recrystallization from a suitable solvent to obtain a pure compound.
Applications De Recherche Scientifique
2-[4-(2-phenylethoxy)phenyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[4-(2-phenylethoxy)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21-19-8-4-5-9-20(19)22(25)23(21)17-10-12-18(13-11-17)26-15-14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMACLYXFRKVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Phenylethoxy)phenyl]isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5060940.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B5060948.png)
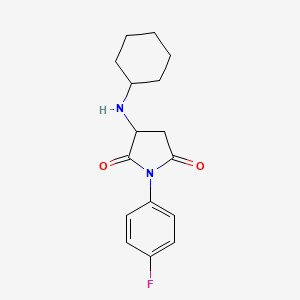

![methyl 3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B5060978.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)


![4-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5061004.png)
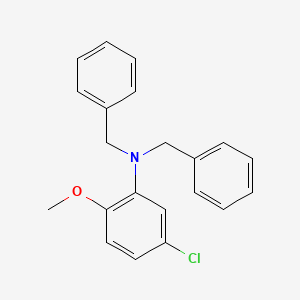
![ethyl {3-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-2-imino-5-oxo-1-imidazolidinyl}acetate](/img/structure/B5061012.png)
